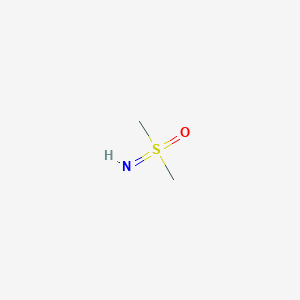
Dimethylsulfoximine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dimethylsulfoximine derivatives has been explored in various studies. For example, dimethyl[2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene, a π-electron donor capable of forming intermolecular hydrogen bonds of nucleic acid base-pair type, is synthesized efficiently (Neilands et al., 1995). Another study describes the use of S,S-Dimethylsulfurdiimide as an effective reagent for converting aromatic aldehydes to nitriles, highlighting a novel synthesis pathway (Georg et al., 1985).
Molecular Structure Analysis
The molecular structure of dimethylsulfoximine derivatives has been studied using various techniques. Electron diffraction studies have provided insights into the planar cis-trans configuration of dimethylsulfurdiimine in the gas phase (Kuyper et al., 1975). Crystal and molecular structures of N-phosphoryl dimethylsulfoximides reveal partial double bond character in the P-N bond, indicative of the unique structural attributes of these compounds (Bond et al., 1985).
Chemical Reactions and Properties
Dimethylsulfoximine and its derivatives participate in various chemical reactions, showcasing their versatility. For instance, dimethylsulfonium methylide reacts with epoxy vinyl sulfones through S(N)2' addition/1,2-elimination, leading to the formation of enantiopure cross-conjugated hydroxy vinyl sulfones (Sikervar & Fuchs, 2011). Additionally, the synthesis of new polyamides and polyimides derived from dimethyl compounds demonstrates the application of dimethylsulfoximine derivatives in creating materials with desirable properties (Liaw et al., 1998).
Physical Properties Analysis
The physical properties of dimethylsulfoximine derivatives have been explored in various contexts. The study on the synthesis and properties of new polyamides and polyimides derived from dimethyl compounds provides insights into their amorphous nature, solubility, and thermal stability, which are critical for practical applications (Liaw et al., 1998).
Chemical Properties Analysis
The chemical properties of dimethylsulfoximine derivatives are influenced by their unique molecular structures. The ability of dimethylsulfoxonium methylide to serve as a reagent for deprotecting amino and carboxyl functions of N-Fmoc-α-amino acid and N-Fmoc-peptide esters underlines the chemical versatility of dimethylsulfoximine derivatives (Spinella et al., 2013).
Applications De Recherche Scientifique
-
Chemical Synthesis : Dimethylsulfoximine is used as a synthon in organic chemistry . It has become increasingly favored due to its wide range of uses and the multiple functions it displays in various chemical processes . This type of reaction is mainly performed by transferring one or more units of dimethyl sulfoxide, such as oxygen, methyl, methylene, methylidene, methine, donor of formylation, sulfur, methylthio, methyl sulfoxide, donor of methyl thiomethylation, or donor of methyl sulfoxide methylation, to the target molecules .
-
Pharmaceutical Industry : In the pharmaceutical industry, Dimethylsulfoximine is used as a raw material for drugs and their carriers, and is often added to drugs as the active ingredient in painkillers .
-
Pesticides : Dimethylsulfoximine can be used as an additive for pesticides by taking advantage of its carrier properties. The addition of small amounts of Dimethylsulfoximine to certain pesticides helps the pesticide penetrate into the plant to improve its efficacy .
-
Cancer Treatment : Dimethylsulfoximine is used to treat certain types of melanoma, metastatic non-small cell lung cancer, and locally advanced or metastatic anaplastic thyroid cancer . It is a reversible mitogen-activated extracellular signal-regulated kinase-1 (MEK1) and MEK2 inhibitor .
-
Cryopreservation : Dimethylsulfoximine is used to protect tissue during cryopreservation . Because of its ability to penetrate biological membranes, it is used as a vehicle for topical application of pharmaceuticals .
-
Anti-Inflammatory and Analgesic : Dimethylsulfoximine shows a range of pharmacological activity including analgesia and anti-inflammation . It readily penetrates cellular membranes, which may enhance diffusion of other substances through the skin .
-
Transdermal Penetration Enhancer : Dimethylsulfoximine was one of the first transdermal penetration enhancers used for its ability to denature proteins within skin keratinocytes, thereby removing keratin-layer lipids and lipoproteins .
-
Sulfoximidation Reagent : Dimethylsulfoximine is a versatile reagent for sulfoximidation, a chemical reaction that introduces a sulfoximide group into a molecule .
-
Organic Synthesis : Dimethylsulfoximine is used as a synthon in organic chemistry . This type of reaction is mainly performed by transferring one or more units of dimethyl sulfoxide, such as oxygen, methyl, methylene, methylidene, methine, donor of formylation, sulfur, methylthio, methyl sulfoxide, donor of methyl thiomethylation, or donor of methyl sulfoxide methylation, to the target molecules .
Safety And Hazards
Orientations Futures
There is ample room for further innovative applications of Dimethylsulfoximine. Emerging trends and opportunities for drug designers for the utilization of the sulfoximine group in medicinal chemistry include the construction of complex molecules, proteolysis targeting chimeras (PROTACs), antibody–drug conjugates (ADCs) and novel warheads for covalent inhibition .
Propriétés
IUPAC Name |
imino-dimethyl-oxo-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NOS/c1-5(2,3)4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGSFFWQUULHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164933 | |
| Record name | S,S-Dimethyl sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S,S-Dimethyl sulfoximine | |
CAS RN |
1520-31-6 | |
| Record name | Sulfoximine, S,S-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S,S-Dimethyl sulfoximine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S,S-Dimethyl sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (dimethanesulfinylidene)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



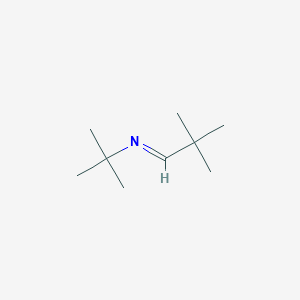
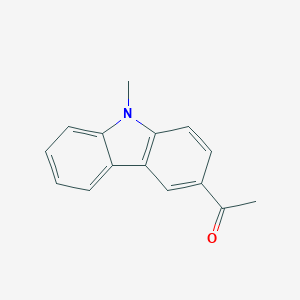
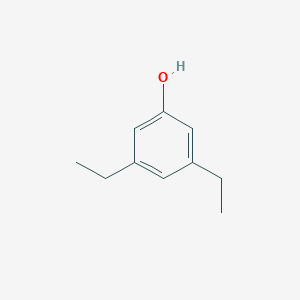


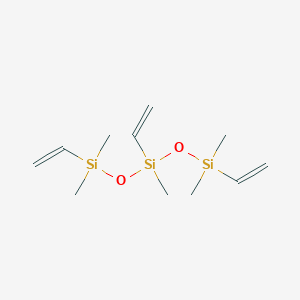
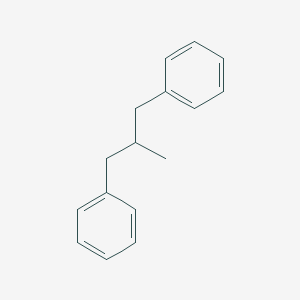
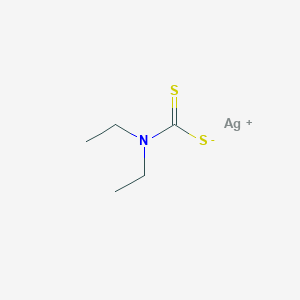
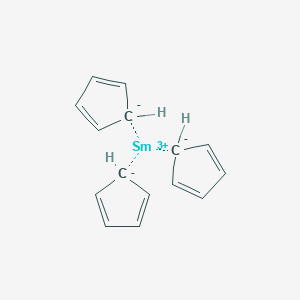
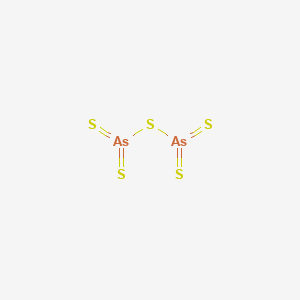
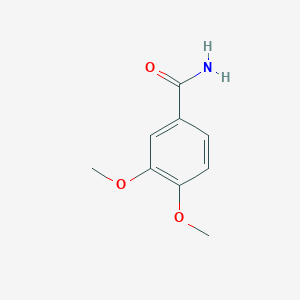


![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)